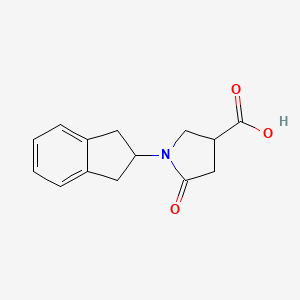

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound name can be deconstructed into several key components that reflect its structural organization and functional group hierarchy.

The primary structural framework consists of a pyrrolidine ring system, which serves as the parent structure for nomenclature purposes. Pyrrolidine represents a five-membered saturated heterocyclic amine containing one nitrogen atom. The systematic naming begins with this core pyrrolidine structure and proceeds to identify substituents and functional groups according to established priority rules.

The carboxylic acid functionality at the 3-position of the pyrrolidine ring receives priority in the naming convention, resulting in the designation "3-pyrrolidinecarboxylic acid" as the fundamental naming unit. This nomenclature pattern aligns with similar compounds in chemical databases, such as the basic pyrrolidine-3-carboxylic acid structure, which demonstrates the standard approach for incorporating carboxyl groups into pyrrolidine-based nomenclature systems.

The 5-oxo substituent represents a carbonyl group at the 5-position of the pyrrolidine ring, creating a lactam structure. This oxo functionality significantly influences both the chemical properties and the systematic naming of the compound. The presence of this carbonyl group transforms the pyrrolidine into a pyrrolidinone derivative, which is reflected in alternative naming systems that may refer to similar structures as oxopyrrolidine derivatives.

The 1-(2,3-dihydro-1H-inden-2-yl) substituent represents the most complex portion of the molecular structure, involving attachment of an indane-derived group to the nitrogen atom of the pyrrolidine ring. The indane portion, systematically named as 2,3-dihydro-1H-indene, consists of a benzene ring fused to a cyclopentane ring in a partially saturated configuration. This structural motif appears in related compounds such as 2,3-dihydro-1H-indene-5-carboxylic acid, demonstrating the prevalence of indane-based structures in organic chemistry.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound can be determined through systematic analysis of its constituent structural elements. Based on the structural components identified through nomenclature analysis and comparison with related compounds in chemical databases, the compound exhibits a molecular formula of C₁₄H₁₅NO₃.

This molecular composition reflects the integration of fourteen carbon atoms derived from the indane and pyrrolidine ring systems, fifteen hydrogen atoms distributed across the saturated and aromatic portions of the molecule, one nitrogen atom within the pyrrolidine ring, and three oxygen atoms contributed by the carboxylic acid and oxo functionalities.

Comparative analysis with structurally related compounds provides validation for this molecular formula determination. The closely related compound 1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinecarboxylic acid, which lacks the 5-oxo functionality, exhibits a molecular formula of C₁₄H₁₇NO₂ and molecular weight of 231.29 grams per mole. The addition of the 5-oxo group would theoretically reduce the hydrogen count by two and increase the oxygen count by one, resulting in the proposed C₁₄H₁₅NO₃ formula.

The stereochemical considerations for this compound involve multiple chiral centers and conformational possibilities arising from the saturated ring systems. The indane portion contains potential stereochemical complexity at the 2-position where attachment to the pyrrolidine nitrogen occurs. Additionally, the pyrrolidine ring itself may exhibit conformational preferences influenced by the bulky indane substituent and the presence of the 5-oxo functionality.

Analysis of related pyrrolidinecarboxylic acid derivatives reveals common stereochemical patterns that may apply to this compound. For instance, compounds such as 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid demonstrate similar structural complexity with defined stereochemical configurations. The molecular weight of such related compounds, such as 272.30 grams per mole for the indole derivative, provides comparative context for understanding the size and complexity of the target compound.

The three-dimensional structure of this compound likely exhibits significant conformational restrictions due to the bicyclic indane system and the partially constrained pyrrolidinone ring. These structural features contribute to specific spatial arrangements that influence both chemical reactivity and potential biological activity patterns observed in related compound classes.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Chemical database systems employ various nomenclature approaches for complex heterocyclic compounds, creating multiple valid naming conventions for this compound. These alternative naming systems reflect different organizational principles and database-specific conventions that may emphasize particular structural features or functional group hierarchies.

The PubChem database system demonstrates comprehensive nomenclature approaches for related pyrrolidinecarboxylic acid derivatives. For example, 5-oxopyrrolidine-3-carboxylic acid appears under multiple synonymous designations including "5-Oxo-pyrrolidine-3-carboxylic acid," "3-Pyrrolidinecarboxylic acid, 5-oxo-," and "4-carboxy-2-pyrrolidinone". These variations illustrate how different naming conventions may prioritize either the pyrrolidine ring system or the lactam functionality as the primary structural identifier.

Database entries for structurally similar compounds reveal systematic patterns in alternative nomenclature. The compound 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid appears with variations such as "3-Pyrrolidinecarboxylic acid, 1-dodecyl-5-oxo-" and "1-Lauryl-4-carboxy-2-pyrrolidone". These examples demonstrate how different databases may employ either substitutive nomenclature focusing on the pyrrolidine core or functional class nomenclature emphasizing the lactam structure.

The Chemical Abstracts Service registry system often provides alternative naming approaches that may differ from standard nomenclature conventions. Related compounds such as 1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinecarboxylic acid receive registration under multiple naming variants, including systematic names and database-specific identifiers. These variations facilitate comprehensive chemical literature searching and cross-referencing across different information systems.

European chemical databases may employ additional naming conventions that reflect regional nomenclature preferences or regulatory requirements. The European Community number system provides standardized identifiers that complement traditional chemical names, as observed in compounds such as 5-oxopyrrolidine-3-carboxylic acid, which receives the designation "816-667-3". These alphanumeric identifiers serve as unambiguous molecular identifiers across language barriers and nomenclature variations.

Commercial chemical suppliers often develop proprietary naming systems that emphasize practical applications or synthetic accessibility. Database entries from various suppliers may present the same compound under different commercial designations, trade names, or abbreviated formulations that facilitate ordering and inventory management processes. These commercial naming conventions complement but do not replace systematic chemical nomenclature standards.

The integration of multiple naming conventions across different database systems creates a comprehensive identification framework for complex molecules like this compound. This multi-faceted approach ensures accurate compound identification regardless of the specific database system or nomenclature preference employed by researchers and chemical professionals.

| Database System | Primary Nomenclature Approach | Alternative Designations | Identifier Type |

|---|---|---|---|

| IUPAC | Systematic substitutive naming | Functional class alternatives | Chemical name |

| PubChem | Comprehensive synonym inclusion | Multiple structural descriptors | CID numbers |

| Chemical Abstracts Service | Registry-based designation | Cross-reference variants | CAS numbers |

| European Chemicals Database | Regulatory nomenclature | EC number assignments | Regulatory codes |

| Commercial Suppliers | Trade name emphasis | Application-specific designations | Product codes |

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZZYCFISJESTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384657 | |

| Record name | 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566154-69-6 | |

| Record name | 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthetic Routes Involving Indene Derivatives and Pyrrolidine Ring Formation

One of the principal approaches to preparing 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid involves starting from substituted indene derivatives, followed by functional group transformations and ring closure to form the pyrrolidine ring.

Key Steps and Conditions:

-

- 2,3-Dihydro-1H-indene-2-carboxylic acid methyl ester, prepared by methylation of the corresponding carboxylic acid using sulfuric acid.

- N-isopropylcyclohexylamide and ethyl bromide for alkylation steps.

-

- Alkylation of the indene derivative to introduce ethyl groups.

- Conversion of carboxylic acid methyl ester to acid chloride using thionyl chloride.

- Reaction with ethoxymagnesiummalonic acid ethyl ester in dry ether, followed by acid treatment to yield an indenyl ethanone intermediate.

- Bromination of the ethanone intermediate with bromine in methylene chloride to form a bromo-substituted intermediate.

- Reaction with formamide and hydrochloric acid to yield a crude imidazole intermediate.

- Catalytic hydrogenation using 10% palladium on carbon under hydrogen pressure (3.0 bar) at 80-85°C for approximately 6 hours to reduce double bonds and finalize the pyrrolidine ring structure.

-

- Filtration to remove triphenylmethanol and palladium catalyst.

- Washing with hydrochloric acid and acetone.

- Drying under reduced pressure at 50°C.

-

- The hydrogenation step typically yields a white powder product around 3.7 g from initial scales (specific yields depend on scale and purity).

This route is detailed in patent US20110028733A1, which also describes variations including the use of different starting materials and intermediates for similar indenyl-imidazole systems.

One-Pot Solvent-Free Ball Milling Synthesis

A more recent and environmentally friendly synthetic approach involves a one-pot synthesis under solvent-free and catalyst-free conditions using ball milling techniques.

Method Highlights:

-

- Suitable precursors for 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives.

-

- Ball milling is used to induce the reaction without solvents or catalysts.

- The reaction is conducted under ambient conditions with mechanical energy input.

- This method significantly reduces reaction times and waste production.

-

- High yield and purity.

- Environmentally benign due to elimination of solvents and catalysts.

- Economically advantageous for scale-up.

Esterification and Functional Group Modifications

Additional preparation steps often involve esterification and halogenation to functionalize the pyrrolidine ring or the aromatic moiety for further transformations.

Typical Procedures:

-

- Conversion of carboxylic acids to methyl esters using methanol and sulfuric acid as a catalyst.

- This facilitates subsequent reactions by improving solubility and reactivity.

-

- Treatment with bromine in methylene chloride to introduce bromine atoms selectively on ethanone intermediates.

- This step is crucial for enabling nucleophilic substitution reactions leading to ring closure or functionalization.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The hydrogenation step is critical for converting vinyl or bromo-substituted intermediates into the saturated indenyl moiety attached to the pyrrolidine ring.

- Purification by filtration and washing steps ensures removal of catalyst residues and by-products.

- The one-pot ball milling method shows promise for reducing environmental impact and improving synthetic efficiency.

- Esterification and halogenation steps enable structural diversification and facilitate subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, potentially leading to the development of new pharmaceuticals.

Medicine: The compound’s unique properties may be exploited in drug design, particularly for targeting specific biological pathways or receptors.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2,3-dihydroindenyl group in the parent compound provides a unique combination of rigidity and π-electron density, distinguishing it from aryl or benzyl-substituted analogs. This may influence binding affinity in biological targets (e.g., enzymes or receptors) .

- Molecular Weight and Solubility : The parent compound (245.28 g/mol) is heavier than fluorophenyl (223.20 g/mol) and benzyl derivatives (255.22–279.29 g/mol). The dimethoxybenzyl analog’s higher molecular weight correlates with increased solubility due to polar methoxy groups .

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrrolidine ring fused with an indene moiety, contributing to its biological properties. It is categorized as a small organic molecule and has been synthesized using various methodologies.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Cyclooxygenase Enzymes : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, the compound may reduce the synthesis of prostaglandins, mediators of inflammation and pain.

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that derivatives of this compound may interact with serotonin receptors, impacting mood and pain pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

Studies have demonstrated that the compound can significantly reduce inflammation in animal models. For instance:

- Case Study : In a rat model of induced inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Analgesic Properties

The analgesic effects have also been noted:

- Experimental Findings : In pain models, such as the von Bezold-Jarisch reflex assay, the compound exhibited dose-dependent analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac .

Data Table: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves cycloaddition reactions and can be modified to create various derivatives with enhanced biological properties. Research indicates that certain structural modifications can lead to improved potency against specific targets.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including alkylation, nitration, and cyclization. For example, nitration of dihydroindenyl precursors (similar to imidazo[4,5-b]pyridinone nitration in ) followed by reduction and coupling with pyrrolidinecarboxylic acid derivatives is a viable approach. Solvent choice (e.g., THF or methanol) and temperature control (reflux conditions) are critical for yield optimization. Catalytic hydrogenation or Pd-mediated cross-coupling may enhance regioselectivity in indene-functionalization steps. Reaction progress should be monitored via TLC or LC-MS to terminate reactions at optimal conversion .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of the dihydroindenyl group (e.g., aromatic protons at δ 6.5–7.5 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm). NOESY experiments resolve stereochemistry at the indene-pyrrolidine junction .

- X-ray Crystallography : Single-crystal analysis (as in ) provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns.

- LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) and detects impurities .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

Methodological Answer: The compound’s solubility is influenced by the hydrophobic dihydroindenyl group and polar carboxylic acid moiety. For aqueous solubility, use buffered solutions (pH 7–9) to deprotonate the carboxylic acid. In organic phases, polar aprotic solvents (e.g., DMSO, DMF) or ethanol/THF mixtures enhance dissolution. Co-solvent systems (e.g., water:acetonitrile) are recommended for kinetic studies .

Advanced Research Questions

Q. What strategies mitigate regioselectivity conflicts during functionalization of the dihydroindenyl moiety?

Methodological Answer: Regioselectivity in dihydroindenyl reactions (e.g., halogenation or cross-coupling) is controlled by steric and electronic factors. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., boronates) guide functionalization. For example, Pd-catalyzed C–H activation at the 5-position of indene can be achieved using pyridine-based ligands, as demonstrated in analogous systems .

Q. How can computational chemistry predict biological target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases) based on the compound’s carboxylic acid and hydrophobic regions.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify key residues in target pockets.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indene) with bioactivity data from pyrrolidinecarboxylic acid derivatives .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

Methodological Answer:

- Dose-Response Profiling : Perform assays across concentrations (nM–µM) to distinguish specific inhibition from off-target effects.

- Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to identify isoform specificity.

- Metabolite Analysis : Use LC-MS/MS to detect degradation products that may contribute to cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.